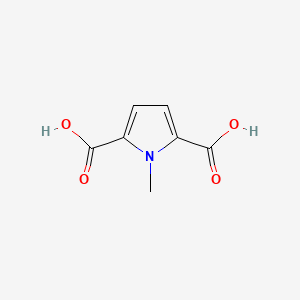
1-Methylpyrrole-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including polymer production, medicinal chemistry, and materials science. Its structure consists of a pyrrole ring substituted with a methyl group at the nitrogen atom and carboxylic acid groups at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpyrrole-2,5-dicarboxylic acid can be synthesized through a multi-step process starting from pyrrole. One common method involves the following steps :
Nitration: Pyrrole is nitrated to form 2-nitropyrrole.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminopyrrole.
Methylation: The amino group is methylated to form 1-methyl-2-aminopyrrole.
Carboxylation: The methylated pyrrole undergoes carboxylation at the 2 and 5 positions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Methylpyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and can be used in the study of enzyme interactions.
Industry: Used in the production of high-performance materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-methylpyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2,5-dicarboxylic acid: Lacks the methyl group at the nitrogen atom.
2,5-Furandicarboxylic acid: Contains a furan ring instead of a pyrrole ring.
Uniqueness
1-Methylpyrrole-2,5-dicarboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
1-methylpyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-8-4(6(9)10)2-3-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
WYFYVYADIQMVAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
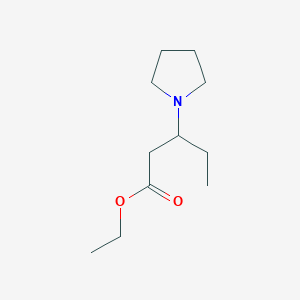

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
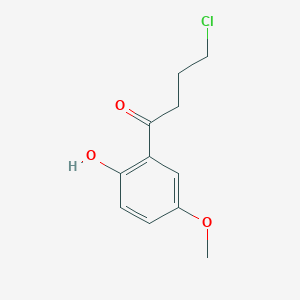
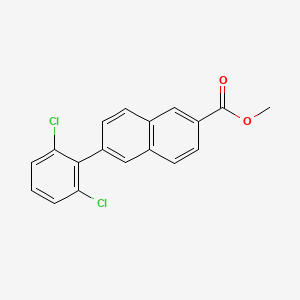

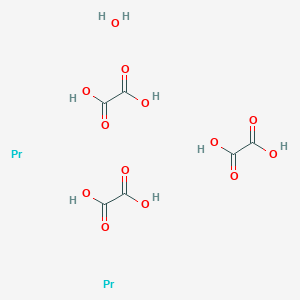

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
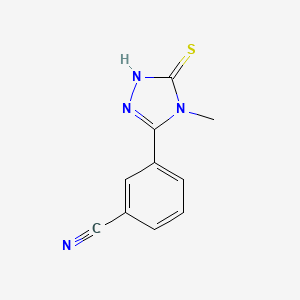
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
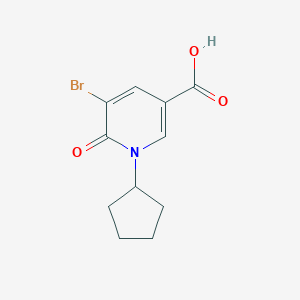
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
